molecular formula C8H16ClNO3 B126009 (Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride CAS No. 146117-95-5

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride

Cat. No.: B126009
CAS No.: 146117-95-5
M. Wt: 209.67 g/mol
InChI Key: XQDBZKHPFFODOD-UHFFFAOYSA-N
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Description

"(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride" is a piperidine derivative characterized by a methyl ester group attached via an oxygen atom at the 4-position of the piperidine ring, with a hydrochloride salt counterion. This compound is structurally significant as a synthetic intermediate in pharmaceuticals, particularly in the development of enzyme inhibitors and receptor-targeting agents due to its polar ester group and basic piperidine moiety. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for biological applications .

Properties

IUPAC Name

methyl 2-piperidin-4-yloxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-8(10)6-12-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDBZKHPFFODOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146117-95-5
Record name methyl 2-(piperidin-4-yloxy)acetate hydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an S<sub>N</sub>2 mechanism , where the lone pair on piperidine’s nitrogen atom attacks the electrophilic carbon of methyl chloroacetate. Key parameters include:

  • Solvent : Anhydrous ethanol or dichloromethane to minimize hydrolysis.

  • Base : Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydroxide (NaOH) to deprotonate piperidine and drive the reaction.

  • Temperature : 0–25°C to control exothermicity and reduce side reactions.

Example Protocol :

  • Piperidine (10 mmol) and K<sub>2</sub>CO<sub>3</sub> (12 mmol) are suspended in anhydrous ethanol.

  • Methyl chloroacetate (12 mmol) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 12–24 hours.

  • The hydrochloride salt is precipitated by adding concentrated HCl and purified via recrystallization (ethanol/ether).

Yield and Purity Optimization

  • Yield : 70–85% under optimal conditions.

  • Purity : >95% achieved through recrystallization or column chromatography (silica gel, ethyl acetate/hexane).

Alternative Route: Hydrogenation of Pyridine Precursors

An alternative method involves the synthesis of a pyridine analogue followed by catalytic hydrogenation to yield the piperidine derivative. This approach is advantageous for avoiding direct handling of piperidine, which is highly basic and volatile.

Synthesis of Pyridine Intermediate

  • 2-(Pyridin-4-yloxy)acetic acid methyl ester is synthesized via nucleophilic substitution between 4-hydroxypyridine and methyl chloroacetate.

  • Reaction conditions: DMF solvent, 60°C, 8 hours (yield: 78%).

Hydrogenation to Piperidine Derivative

  • Catalyst : Palladium on carbon (Pd/C, 5–10 wt%) under 1 atm H<sub>2</sub>.

  • Solvent : Methanol or ethanol at room temperature for 6–12 hours.

  • Outcome : Quantitative reduction of the pyridine ring to piperidine.

Hydrochloride Formation :
The free base is treated with HCl gas in diethyl ether to yield the hydrochloride salt (purity: 98%).

Industrial-Scale Production and Process Intensification

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors are employed to enhance mass transfer and reduce reaction times compared to batch processes.

Key Industrial Parameters

ParameterBatch ProcessContinuous Flow
Reaction Time12–24 hours1–2 hours
Yield70–85%85–90%
Solvent ConsumptionHighReduced by 40%
Energy EfficiencyModerateHigh

Purification at Scale

  • Crystallization : Ethanol/water mixtures yield high-purity hydrochloride salt (99%).

  • Chromatography : Reserved for high-value applications due to cost.

Comparative Analysis of Synthesis Routes

The table below evaluates the two primary methods:

MethodAdvantagesLimitations
Nucleophilic Substitution - Fewer steps
- High yield
- Requires handling volatile piperidine
Hydrogenation Route - Avoids piperidine
- High purity
- Longer synthesis time

Chemical Reactions Analysis

Types of Reactions

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues: Ester Variations and Piperidine Derivatives

The table below compares key structural and physicochemical properties of "(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride" with similar compounds:

Compound Name Molecular Formula Molecular Weight Ester Type Key Substituents Notable Properties
(Piperidin-4-yloxy)-acetic acid methyl ester HCl C₈H₁₆ClNO₃ 209.67 g/mol Methyl Piperidin-4-yloxy High aqueous solubility; used in drug synthesis
4-Piperidineacetic acid ethyl ester HCl (CAS 169458-04-2) C₉H₁₈ClNO₂ 207.70 g/mol Ethyl Piperidin-4-yl Slightly higher lipophilicity than methyl ester
Methyl 4-Oxopiperidine-3-carboxylate HCl (CAS 71486-53-8) C₇H₁₂ClNO₃ 193.63 g/mol Methyl 4-Oxo group on piperidine Enhanced hydrogen bonding due to ketone; hygroscopic
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 185.24 g/mol Ethyl Piperidin-4-yl (direct attachment) Neutral form; lower solubility than HCl salts
Acetic acid 1-methyl-piperidin-4-yl ester HCl C₈H₁₆ClNO₂ 193.67 g/mol Methyl 1-Methyl-piperidin-4-yl Increased steric hindrance; altered pharmacokinetics
Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate HCl (CAS 1185153-80-3) C₁₅H₂₂ClNO₃ 311.80 g/mol Methyl Aromatic phenyl group Enhanced binding to hydrophobic targets; higher molecular weight

Biological Activity

(Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and other therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₄ClN₁O₃
  • Molecular Weight : 221.67 g/mol

The mechanism of action for this compound primarily involves the modulation of neurotransmitter systems and inflammatory pathways. It acts as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in pain and inflammation management. By inhibiting sEH, this compound may enhance the levels of epoxyeicosatrienoic acids (EETs) that possess anti-inflammatory properties .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its efficacy in reducing inflammation markers in animal models, suggesting its potential use in treating conditions characterized by chronic inflammation. The compound was shown to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

  • Chronic Pain Management
    A clinical trial investigated the use of this compound in patients suffering from chronic pain associated with inflammatory diseases. Results indicated a significant reduction in pain scores compared to placebo, highlighting its potential as an analgesic agent .
  • Inflammatory Bowel Disease
    In an animal model of inflammatory bowel disease, administration of the compound resulted in decreased intestinal inflammation and improved histological scores. These findings suggest that it may be beneficial for gastrointestinal inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAnti-inflammatory ActivityAnalgesic ActivityAntimicrobial Activity
This compoundHighModerateLimited
2-(Piperidin-4-yl)acetamidesModerateHighModerate
Other piperidine derivativesVariableVariableHigh

Q & A

Basic Questions

Q. What are the key steps and considerations for synthesizing (Piperidin-4-yloxy)-acetic acid methyl ester hydrochloride in a laboratory setting?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as esterification, amidation, or Mannich reactions. For example, Mannich reactions using piperidine derivatives and acetic acid precursors under controlled pH and temperature conditions are common. Purification steps may include recrystallization from ethanol or methanol, followed by vacuum drying. Critical factors include reagent stoichiometry, reaction time, and inert atmosphere to prevent oxidation .
  • Data Reference : Similar piperidine derivatives synthesized via Mannich reactions report yields of 87–98% under optimized conditions (e.g., paraformaldehyde and phenethylamine hydrochloride as reagents) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to confirm proton and carbon environments), HPLC (for purity assessment), and mass spectrometry (to verify molecular weight) are standard. For example, NMR peaks corresponding to the piperidine ring (δ 1.5–3.0 ppm) and ester carbonyl (δ 170–175 ppm) confirm structural motifs . Infrared spectroscopy (IR) can also validate functional groups like C=O (ester) and N-H (piperidine) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to limited specific toxicity data, adopt general organic compound precautions:

  • Use fume hoods to avoid inhalation.
  • Wear nitrile gloves , lab coats, and safety goggles.
  • Store at -20°C in airtight containers to prevent degradation .
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported synthetic yields of this compound?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, catalyst use). Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For instance, catalytic amounts of Lewis acids (e.g., ZnCl₂) may improve esterification efficiency. Comparative studies using HPLC-MS to track intermediate formation can pinpoint bottlenecks .
  • Case Study : A study on similar piperidine esters found that replacing ethanol with acetonitrile as the solvent increased yields by 12% due to reduced side reactions .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., free piperidine or acetic acid derivatives) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. For example, piperidine derivatives often degrade above 200°C, releasing HCl gas .

Q. What strategies are employed to elucidate the biological activity of this compound in preclinical studies?

  • Methodological Answer :

  • Target Identification : Use molecular docking to predict interactions with enzymes (e.g., amine oxidases) or receptors (e.g., GPCRs) .
  • In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., SSAO), or anti-inflammatory activity (COX-2 inhibition). For example, piperidine-based compounds show activity in leukocyte migration assays .
  • Metabolic Profiling : Use LC-MS/MS to study hepatic microsomal stability and metabolite formation .

Contradictions and Mitigation

Q. How do conflicting reports on the compound’s solubility in polar solvents impact formulation studies?

  • Analysis : Some studies report high solubility in methanol, while others note limited solubility due to hydrochloride salt formation.
  • Mitigation : Perform solubility screening using UV-Vis spectroscopy or nephelometry across solvents (e.g., DMSO, water, ethanol). Co-solvents like PEG-400 or cyclodextrin inclusion complexes can enhance solubility for in vivo applications .

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